molecular formula C17H17N5O3S3 B4324212 methyl 6-amino-4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-5-methylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

methyl 6-amino-4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-5-methylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B4324212
M. Wt: 435.6 g/mol
InChI Key: VVGNCWLEQMKPMM-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-5-methyl-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including amino, thiadiazole, thienyl, cyano, and pyran carboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-5-methylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,3,4-thiadiazole core, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The thienyl moiety can be introduced through a coupling reaction with appropriate thienyl precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-5-methyl-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and thienyl moieties can be oxidized under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Methyl 6-amino-4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-5-methyl-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole moiety, for example, is known to interact with various biological pathways, potentially disrupting processes like DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-5-methyl-2-thienyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 6-amino-4-[4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-5-methylthiophen-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S3/c1-7-12(15(23)24-3)13(10(5-18)14(19)25-7)11-4-9(8(2)27-11)6-26-17-22-21-16(20)28-17/h4,13H,6,19H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGNCWLEQMKPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(S2)C)CSC3=NN=C(S3)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-amino-4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-5-methylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Reactant of Route 2
methyl 6-amino-4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-5-methylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 6-amino-4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-5-methylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 6-amino-4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-5-methylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Reactant of Route 5
methyl 6-amino-4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-5-methylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 6-amino-4-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-5-methylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

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